An In-depth Technical Guide to 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS Number: 620175-74-8)
An In-depth Technical Guide to 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS Number: 620175-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential biological significance of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS No. 620175-74-8). This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering detailed methodologies and data to support further investigation and application of this indole derivative. While specific biological activity data for this compound is limited in publicly accessible literature, this guide establishes a foundational understanding based on the well-documented reactivity and biological relevance of the indole-3-carbaldehyde scaffold.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The indole-3-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The subject of this guide, 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, is a distinct member of this class, featuring a methoxy group at the 4-position and a methyl group on the indole nitrogen. These substitutions are anticipated to modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity and potential biological interactions. This guide aims to consolidate the available technical information on this compound, providing a solid basis for its utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The key properties of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde are summarized below.
Table 1: Physicochemical Properties of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde [1][2]
| Property | Value | Source |
| CAS Number | 620175-74-8 | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Synonyms | 4-methoxy-1-methylindole-3-carbaldehyde, 4-METHOXY-1-METHYLINDOLE-3-CARBOXALDEHYDE, 4-Methoxy-1-methyl-1H-indole-3-carboxaldehyde | , |
| Boiling Point | 357.855 °C | |
| Density | 1.144 g/cm³ | |
| Flash Point | 170.225 °C | |
| Refractive Index | 1.566 |
Synthesis and Purification
The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be conceptually approached through established methods for indole formylation, most notably the Vilsmeier-Haack reaction.[3][4][5][6] This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings like indoles.
Conceptual Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][6] The resulting electrophilic iminium salt then attacks the electron-rich C3 position of the indole ring. A subsequent hydrolysis step yields the desired aldehyde.
The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde would logically start from the precursor, 4-methoxy-1-methyl-1H-indole.
Conceptual reaction scheme for the synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, yet detailed, protocol based on standard Vilsmeier-Haack procedures for indoles.[4] Researchers should optimize these conditions for the specific substrate.
Materials:
-
4-Methoxy-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in anhydrous DCM to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Dissolve 4-methoxy-1-methyl-1H-indole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC for completion).
-
Hydrolysis and Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The purity of the collected fractions should be assessed by TLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be inferred from the analysis of similar indole derivatives.[7]
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CHO | 9.9 - 10.1 | s |
| H2 | 8.2 - 8.4 | s |
| H5 | 7.2 - 7.4 | t |
| H6 | 6.8 - 7.0 | d |
| H7 | 6.6 - 6.8 | d |
| OCH₃ | 3.9 - 4.1 | s |
| NCH₃ | 3.8 - 4.0 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 184 - 186 |
| C4 | 154 - 156 |
| C7a | 138 - 140 |
| C2 | 137 - 139 |
| C3a | 125 - 127 |
| C5 | 122 - 124 |
| C3 | 118 - 120 |
| C6 | 105 - 107 |
| C7 | 103 - 105 |
| OCH₃ | 55 - 57 |
| NCH₃ | 33 - 35 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The fragmentation pattern of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is expected to be influenced by the stable indole nucleus.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 189.
-
Loss of CHO: A fragment corresponding to the loss of the formyl group (M-29) at m/z = 160 is likely.
-
Loss of CH₃: Fragmentation involving the loss of a methyl group from either the methoxy or the N-methyl position (M-15) could result in a peak at m/z = 174.
-
Other Fragments: Further fragmentation of the indole ring system would lead to characteristic smaller fragments.
Predicted mass fragmentation pathway for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.
Biological Activity and Potential Applications
While no specific biological activity or pharmacological studies for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 620175-74-8) were identified in the reviewed literature, the indole-3-carboxaldehyde scaffold is a known pharmacophore present in compounds with a wide range of biological activities. These include, but are not limited to, antifungal, and enzyme inhibitory properties.[10][11][12]
The methoxy and N-methyl substitutions on the indole ring of the title compound may confer specific biological activities. For instance, methoxy-substituted indoles are known to possess various pharmacological properties.[13] Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is not widely available. However, based on the data for structurally similar indole-3-carboxaldehydes, the following precautions should be observed.[14][15][16][17]
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
-
Inhalation: May cause respiratory tract irritation.[15]
-
Skin Contact: May cause skin irritation.[15]
-
Eye Contact: May cause serious eye irritation.[15]
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a synthetically accessible indole derivative with potential for further exploration in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted analytical data. The lack of specific biological data highlights an opportunity for future research to investigate the pharmacological profile of this compound and to leverage its structural features for the design of novel bioactive molecules. The information presented herein is intended to serve as a foundational resource to facilitate and inspire such future investigations.
References
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